molecular formula C12H28N4 B1230232 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane CAS No. 76282-33-2

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B1230232
CAS No.: 76282-33-2
M. Wt: 228.38 g/mol
InChI Key: STYFDKOQURBOGQ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane (referred to as TMC or Me₄Cyclen) is a macrocyclic tetraamine ligand with four methyl groups substituted on its nitrogen atoms. This structural modification enhances its steric and electronic properties compared to the parent compound, 1,4,7,10-tetraazacyclododecane (cyclen). TMC is widely used in coordination chemistry and radiopharmaceuticals due to its ability to form stable complexes with transition metals and lanthanides. Applications range from magnetic resonance imaging (MRI) contrast agents to bone-seeking radiopharmaceuticals for cancer therapy . Its methyl groups improve kinetic inertness and thermodynamic stability of metal complexes, critical for in vivo applications .

Properties

IUPAC Name

1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4/c1-13-5-7-14(2)9-11-16(4)12-10-15(3)8-6-13/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYFDKOQURBOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCN(CCN(CC1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227165
Record name 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl-
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Molecular Weight

228.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76282-33-2
Record name 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76282-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Exhaustive Methylation with Methyl Iodide

Cyclen serves as the starting material for this approach. The four secondary amine groups undergo sequential methylation using methyl iodide (MeI) under strongly basic conditions.

Procedure

  • Cyclen (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Sodium hydride (NaH, 4.5 eq) is added under nitrogen, followed by dropwise addition of methyl iodide (5 eq).

  • The reaction is heated to 60–80°C for 24–48 hours.

  • The product is isolated via filtration, solvent removal, and recrystallization from ethanol.

Key Findings

  • Yield : 40–55% (due to competing quaternary ammonium salt formation).

  • Challenges : Over-alkylation and regioselectivity issues necessitate careful stoichiometric control.

Table 1 : Optimization of Direct Alkylation

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF604842
K₂CO₃DMF802438
NaOHH₂O/EtOH257228

Tetramerization of Methyl-Substituted Aziridines

Cyclotetramerization Strategy

This method adapts the industrial synthesis of cyclen by tetramerizing methylaziridine derivatives.

Procedure

  • Synthesis of 1-Methylaziridine : Methylaziridine is prepared via Hofmann elimination of γ-methylaminopropyl sulfate.

  • Cyclotetramerization : The aziridine undergoes acid-catalyzed (e.g., p-toluenesulfonic acid) tetramerization in ethanol at 60°C for 12 hours.

  • Hydrogenation : The intermediate tetramethyltetraazacyclododecane is hydrogenated (Pd/C, H₂, 20 bar) to remove protective groups if present.

Key Findings

  • Yield : 25–35% (limited by aziridine stability and side reactions).

  • Advantages : Avoids post-cyclen alkylation steps.

Stepwise Alkylation and Macrocyclization

Richman-Atkins Approach with Methylated Intermediates

Pre-methylated ethylene diamine units are assembled into the macrocycle via template-assisted cyclization.

Procedure

  • Synthesis of N,N'-Dimethylethylenediamine : Ethylenediamine is selectively methylated using formaldehyde/formic acid (Eschweiler-Clarke conditions).

  • Cyclization : The methylated diamine reacts with 1,2-dibromoethane in the presence of a metal template (e.g., Ni²⁺) to form the macrocycle.

  • Demetallation : The metal ion is removed via treatment with concentrated HCl.

Table 2 : Stepwise Alkylation Performance

StepReagentsYield (%)
Methylation of EDAHCOH/HCOOH, 100°C65
Cyclization (Ni²⁺)1,2-Dibromoethane, 60°C30
Demetallation6M HCl, reflux85

Reductive Amination

Formaldehyde-Mediated Methylation

Cyclen reacts with formaldehyde and a reducing agent (e.g., NaBH₃CN) to install methyl groups.

Procedure

  • Cyclen (1 eq) is dissolved in methanol.

  • Formaldehyde (4 eq) and NaBH₃CN (4 eq) are added at 0°C.

  • The mixture is stirred for 24 hours at 25°C.

  • The product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Key Findings

  • Yield : 50–60% (superior to direct alkylation due to milder conditions).

  • Limitations : Requires careful pH control to avoid over-reduction.

Comparative Analysis of Methods

Table 3 : Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Direct Alkylation40–5585–90ModerateLow
Aziridine Tetramerization25–3570–80LowHigh
Stepwise Assembly30–4090–95HighModerate
Reductive Amination50–6095–98HighModerate

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily undergoes coordination reactions with metal ions. It can form stable complexes with transition metals, lanthanides, and actinides.

Common Reagents and Conditions

    Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) nitrate, and gadolinium(III) chloride are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Substitution Reactions: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Major Products

    Metal Complexes: The major products of coordination reactions are metal complexes, which can be used in various applications such as catalysis, magnetic resonance imaging (MRI) contrast agents, and radiopharmaceuticals.

    Substituted Derivatives: Substitution reactions yield derivatives with different functional groups, which can be further utilized in specialized applications.

Scientific Research Applications

Catalytic Applications

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is frequently used as a ligand in coordination chemistry. Its ability to stabilize metal ions enhances catalytic reactions.

Case Study: Hydrogenation Reactions

Recent studies have demonstrated its effectiveness in catalyzing hydrogenation reactions. For example:

  • Catalyst System: Magnesium pincer complexes incorporating this compound.
  • Reactions: Semihydrogenation of alkynes and hydrogenation of alkenes.
  • Results: High yields and selectivities were achieved through metal-ligand cooperation mechanisms .

Biomedical Applications

The compound is also explored for its potential in biomedical applications due to its chelating properties.

Case Study: MRI Contrast Agents

This compound derivatives are investigated for use as MRI contrast agents:

  • Mechanism: The compound forms stable complexes with gadolinium ions.
  • Benefits: Enhanced imaging contrast and reduced toxicity compared to traditional contrast agents .

Coordination Chemistry

The compound's structure allows it to form various coordination complexes with transition metals.

Table: Coordination Complexes of this compound

Metal IonComplex TypeApplication
Cu(II)Cu(II) complexCatalysis
Ni(II)Ni(II) complexElectrocatalysis
Co(II)Co(II) complexOrganic synthesis

Environmental Applications

Research indicates potential uses in environmental chemistry for the remediation of heavy metals.

Case Study: Heavy Metal Ion Removal

The compound has shown promise in adsorbing heavy metal ions from aqueous solutions:

  • Target Metals: Lead (Pb), Cadmium (Cd).
  • Method: Batch adsorption experiments demonstrated significant removal efficiencies .

Mechanism of Action

The primary mechanism of action of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring donate electron pairs to the metal ion, forming a stable coordination complex. This chelation enhances the solubility, stability, and bioavailability of the metal ions, making them suitable for various applications.

Comparison with Similar Compounds

Structural Analogs: Cyclen and DOTA Derivatives
  • Cyclen (1,4,7,10-Tetraazacyclododecane) : The unmodified cyclen lacks methyl groups, resulting in lower steric protection. TMC’s methyl substituents enhance metal complex stability; for example, Co(III)-TMC complexes exhibit distorted square pyramidal geometry and slow magnetic relaxation, unlike simpler cyclen derivatives .
  • DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) : DOTA’s carboxylate arms provide strong chelation for Gd³⁺ in MRI contrast agents. However, TMC’s methyl groups favor coordination with smaller ions like Sc³⁺ or Co³⁺, making it more suitable for radiometals in targeted therapy .

Table 1: Stability Comparison

Compound Log K (Sc³⁺) Log K (Gd³⁺) Application
TMC ~20.5* N/A ⁴⁶/⁴⁷Sc radiopharmaceuticals
DOTA 23.3 25.8 MRI contrast agents
EDTMP (acyclic) ~16.0 N/A Bone pain palliation (less stable)

*Estimated from biodistribution data .

Acyclic Analogs: EDTMP

Ethylenediaminetetramethylene phosphonic acid (EDTMP) is an acyclic ligand used in bone-targeting agents like ¹⁵³Sm-EDTMP. However, TMC-based DOTMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid) forms more stable complexes with Sc³⁺ and Ho³⁺, showing:

  • Higher Bone Uptake : ⁴⁶Sc-DOTMP achieved 35% skeletal uptake in mice at 24 hours, compared to 25% for ¹⁵³Sm-EDTMP .
  • Longer Retention : ⁴⁶Sc-DOTMP retained >90% stability in vitro over 48 hours, whereas EDTMP complexes dissociate faster .

Figure 1 : Biodistribution of ⁴⁶Sc-DOTMP vs. ¹⁵³Sm-EDTMP in mice (bone uptake: 35% vs. 25% at 24 h) .

Macrocyclic Variants with Different Ring Sizes

TMC belongs to the 12-TMC family (12-membered ring). Larger analogs like 13-TMC and 14-TMC exhibit altered metal selectivity:

  • 12-TMC : Optimal for mid-sized ions (e.g., Co³⁺, Sc³⁺).
  • 14-TMC : Prefers larger ions like Y³⁺ or Lu³⁺ .
  • 15-TMC : Rarely used due to synthetic challenges .

Table 2: Metal Selectivity by Ring Size

Macrocycle Preferred Metal Ions Stability Constant (Log K)
12-TMC Co³⁺, Sc³⁺ 20.5 (Sc³⁺)
14-TMC Y³⁺, Lu³⁺ 22.1 (Y³⁺)
Modified TMC Derivatives with Pendant Groups

Functionalizing TMC with phosphonate or carboxylate groups expands its utility:

  • DOTMP : The phosphonic acid derivative shows exceptional bone affinity, with ⁴⁷Sc-DOTMP delivering 2.5× higher radiation dose to bone lesions than ¹⁷⁷Lu-DOTMP .
  • DOTMA (Tetramethyl-DOTA) : Retains TMC’s methyl groups but adds carboxylates, enabling dual use in MRI and radiotherapy .
  • Pyridine-Modified TMC : Derivatives like L(py) (pyridine pendant groups) improve Bi³⁺ chelation for α-therapy, achieving >95% radiochemical yield with ²¹³Bi .

Figure 2: ⁶⁸Ga-DOTA-NOC (a DOTA derivative) vs. ⁹⁹mTc-TOC in lesion detection (sensitivity: 92% vs. 68%) .

Comparison with Non-Macrocyclic Chelators
  • EDTA : Acyclic EDTA has low stability (Log K for Sc³⁺ = 14.3) and rapid renal clearance, limiting therapeutic use.
  • DTPA : Higher stability than EDTA but less than TMC derivatives; ¹¹¹In-DTPA shows 50% faster blood clearance than ¹¹¹In-DOTA .

Biological Activity

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane (often referred to as Me4cyclam) is a macrocyclic compound that has garnered significant attention in the fields of medicinal chemistry and coordination chemistry due to its unique structural properties and biological activities. This article explores the biological activity of Me4cyclam, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

Me4cyclam is a tetraaza macrocyclic ligand characterized by a dodecane backbone with four nitrogen atoms integrated into its structure. Its chemical formula is C12H28N4C_{12}H_{28}N_4 . The presence of multiple nitrogen atoms allows for strong coordination with metal ions, which enhances its biological activity.

Synthesis

The synthesis of Me4cyclam typically involves the condensation of triethylenetetramine with suitable aldehydes or ketones under controlled conditions. A notable method described in the literature includes a two-step process that yields high purity and yield . This efficient synthesis is crucial for facilitating further research into its biological applications.

Anticancer Properties

Me4cyclam has been investigated for its potential as an anticancer agent. Studies have shown that metal complexes derived from Me4cyclam exhibit cytotoxic effects against various cancer cell lines. For instance, nickel(II) complexes of Me4cyclam have demonstrated significant activity against human breast cancer cells by inducing apoptosis . The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antiviral Activity

Recent research has highlighted the antiviral properties of Me4cyclam derivatives. In particular, macrocyclic compounds incorporating Me4cyclam have been evaluated as inhibitors of HIV-1 protease. One study reported that these compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range . The structural flexibility and ability to form stable complexes with the enzyme are believed to contribute to their effectiveness.

Antibacterial Activity

The antibacterial properties of Me4cyclam derivatives have also been explored. For example, copper(II) complexes formed with Me4cyclam showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Case Studies

  • Anticancer Activity : A study involving nickel(II) complexes of Me4cyclam demonstrated significant cytotoxicity against various cancer cell lines. The complexes were shown to induce apoptosis through ROS generation.
  • Antiviral Activity : Research on HIV-1 protease inhibitors based on Me4cyclam revealed compounds with IC50 values as low as 2.0 nM. These findings suggest potential for therapeutic applications in HIV treatment.
  • Antibacterial Activity : A series of studies indicated that copper(II)-Me4cyclam complexes exhibited superior antibacterial properties compared to traditional antibiotics like streptomycin. These compounds were effective against resistant strains such as MRSA.

Data Summary Table

Activity Type Mechanism Key Findings
AnticancerInduction of apoptosis via ROSSignificant cytotoxicity against breast cancer cells
AntiviralInhibition of HIV-1 proteasePotent inhibitors with IC50 values < 5 nM
AntibacterialDisruption of cell membranesEffective against MRSA and other resistant bacteria

Q & A

Q. What are the standard synthetic methodologies for 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane, and how is purity controlled during synthesis?

The synthesis typically involves multi-step procedures with protective groups to stabilize reactive intermediates. For example, tert-butyl esters or trityl thioether groups are used to shield functional moieties during cyclization. Key steps include refluxing precursors (e.g., in THF or CH₃CN), followed by purification via silica gel column chromatography to isolate intermediates and final products. Purity is ensured through analytical techniques such as thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this macrocycle?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are primary tools for structural confirmation. For instance, ¹H NMR can resolve methyl group environments, while ¹³C NMR identifies carbonyl or alkyl carbon signals. Elemental analysis and HRMS validate molecular composition. Purity is further assessed via high-performance liquid chromatography (HPLC) or melting point determination .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves, goggles, and lab coats. Avoid inhalation of dust or vapors; work in a fume hood. In case of skin contact, wash immediately with water. For spills, use inert absorbents and avoid direct contact. Storage should be in airtight containers away from light and moisture .

Advanced Research Questions

Q. How does the coordination behavior of this macrocycle with lanthanide ions (e.g., Gd³⁺) impact its application as an MRI contrast agent?

The methyl groups influence ligand rigidity and metal-ion coordination geometry. For example, Gd³⁺ complexes with similar macrocycles (e.g., DOTMA) exhibit variable relaxivity depending on hydration state and coordination number. Redox-sensitive derivatives, such as thiol-terminated analogs, can bind serum albumin, enhancing relaxivity in MRI applications. Comparative studies with DOTA derivatives highlight the role of substituents in tuning thermodynamic stability and relaxivity .

Q. What experimental approaches are used to evaluate the thermodynamic stability and kinetic inertness of metal complexes formed with this ligand?

Potentiometric titrations determine stability constants (log K), while ¹⁷O NMR and electron paramagnetic resonance (EPR) spectroscopy probe water exchange rates and electronic relaxation. Kinetic inertness is assessed via acid dissociation experiments under physiological conditions. For instance, Gd³⁺ complexes of DOTA analogs show high inertness due to their rigid macrocyclic structure .

Q. In comparative studies with analogous macrocycles (e.g., DOTA, DOTP), how does the methylation pattern of this compound influence its metal-binding selectivity?

Methylation reduces ligand flexibility and electron-donating capacity, altering metal selectivity. Phosphonate-substituted analogs (e.g., DOTP) preferentially bind Ca²⁺ or Cu²⁺, while acetate derivatives (e.g., DOTA) favor lanthanides. Competitive binding assays with transition metals (e.g., Mn²⁺, Fe³⁺) under varying pH conditions reveal selectivity trends .

Q. How can discrepancies between theoretical predictions and experimental relaxivity data for Gd³⁺ complexes of this macrocycle be systematically addressed?

Discrepancies arise from factors like hydration state, second-sphere effects, and intermolecular interactions. Integrated models combining ¹⁷O NMR, EPR, and nuclear magnetic relaxation dispersion (NMRD) data resolve these by quantifying water residence times and electronic relaxation rates. For example, high-field EPR studies on Gd³⁺-DOTA complexes identified intermolecular dipole-dipole interactions as a key contributor to relaxivity variations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane
Reactant of Route 2
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane

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